N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide
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Overview
Description
N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a morpholinopyrimidine moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific chemical structure and the target they interact with. Some pyrimidine derivatives are known to inhibit specific enzymes, while others may interact with cell receptors or DNA .
The pharmacokinetics of pyrimidine derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the compound’s chemical structure and the route of administration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of the Morpholinopyrimidine Intermediate: This step involves the reaction of morpholine with a pyrimidine derivative under controlled conditions.
Coupling Reaction: The intermediate is then coupled with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the desired compound.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often incorporating automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzamide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-pyrimidinylamino)-2-oxoethyl)benzamide
- N-(2-(2-morpholinoethyl)benzamide
Uniqueness
N-(2-((2-morpholinopyrimidin-5-yl)amino)-2-oxoethyl)benzamide stands out due to its unique combination of a morpholinopyrimidine moiety and a benzamide core. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-[(2-morpholin-4-ylpyrimidin-5-yl)amino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c23-15(12-18-16(24)13-4-2-1-3-5-13)21-14-10-19-17(20-11-14)22-6-8-25-9-7-22/h1-5,10-11H,6-9,12H2,(H,18,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJVUWBYXUBSVTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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